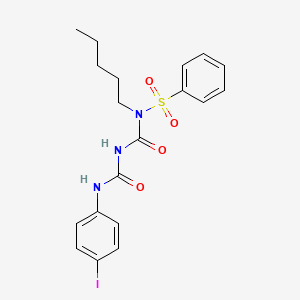![molecular formula C11H10F3N3O B2851529 (1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)amine CAS No. 1199481-13-4](/img/structure/B2851529.png)
(1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mechanism of Action
Target of Action
The compound “(1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)amine” is structurally similar to fluoxetine , which is known to target the serotonin reuptake transporter protein . This protein is located in the presynaptic terminal and plays a crucial role in regulating the concentration of serotonin, a neurotransmitter involved in mood regulation .
Mode of Action
The compound likely interacts with its target, the serotonin reuptake transporter, by blocking its function . This blockage prevents the reuptake of serotonin, leading to an increased concentration of serotonin in the synaptic cleft. The increased serotonin levels can then bind to post-synaptic receptors, enhancing serotonergic signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonergic pathwayThis can lead to downstream effects such as mood elevation, which is why similar compounds are used as antidepressants .
Pharmacokinetics
Similar compounds like fluoxetine are well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted via the kidneys . These properties can impact the compound’s bioavailability and therapeutic effectiveness.
Result of Action
The result of the compound’s action is an enhancement of serotonergic signaling due to increased serotonin levels in the synaptic cleft . This can lead to mood elevation and is the reason why similar compounds are used in the treatment of depression .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution. Additionally, factors such as temperature and the presence of other substances can affect the compound’s stability and efficacy .
properties
IUPAC Name |
1-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c1-6(15)10-16-9(17-18-10)7-2-4-8(5-3-7)11(12,13)14/h2-6H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNGXCIRMWDEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclohexen-1-yl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2851446.png)

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2851450.png)


![N-[2-(2-fluorophenoxy)ethyl]acetamide](/img/structure/B2851453.png)


![2-cyclohexyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2851461.png)
![N-(4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride](/img/structure/B2851464.png)
![Pentyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B2851465.png)

![8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2851467.png)
